Home > Products > Screening Compounds P47225 > cIAP1 Ligand-Linker Conjugates 14
cIAP1 Ligand-Linker Conjugates 14 -

cIAP1 Ligand-Linker Conjugates 14

Catalog Number: EVT-12558942
CAS Number:
Molecular Formula: C39H49N3O10
Molecular Weight: 719.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

cIAP1 Ligand-Linker Conjugates 14 is a specialized compound designed to target the cellular inhibitor of apoptosis protein 1 (cIAP1), which functions as an E3 ubiquitin ligase. This compound integrates an inhibitor of apoptosis protein ligand and a proteolysis-targeting chimera linker, facilitating the selective degradation of specific proteins within cells. The compound is identified by the Chemical Abstracts Service number 1351169-40-8, indicating its registration for research and development purposes. Its unique structure enhances specificity in targeting proteins for ubiquitination, thereby promoting their degradation by the proteasome.

Source and Classification

The cIAP1 Ligand-Linker Conjugates 14 belongs to a class of compounds known as proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a protein of interest while the other binds to an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target protein . This mechanism is particularly valuable in cancer research, where modulation of apoptosis pathways can enhance therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of cIAP1 Ligand-Linker Conjugates 14 typically involves several key steps that require advanced synthetic organic chemistry skills. The process generally includes:

  1. Preparation of the IAP Ligand: The IAP ligand is synthesized through established organic synthesis techniques, often involving coupling reactions.
  2. Linker Design: Various linkers are employed based on desired properties such as length and chemical composition. For example, different linker types can significantly influence the degradation activity and selectivity of PROTACs .
  3. Coupling with E3 Ligase Ligand: The synthesized IAP ligand is then coupled with an E3 ligase ligand (such as those targeting cIAP1) using appropriate coupling reagents.
  4. Purification: The final product undergoes purification processes like chromatography to isolate the desired conjugate.

This multi-step synthesis requires careful optimization to achieve high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of cIAP1 Ligand-Linker Conjugates 14 features a bifunctional design comprising:

  • IAP Ligand: Binds specifically to cIAP1.
  • Linker: Connects the IAP ligand to the E3 ligase ligand, influencing the compound's pharmacological properties.
  • E3 Ligase Ligand: Facilitates interaction with cIAP1 for subsequent ubiquitination.

The structure allows for enhanced binding affinity and specificity towards cIAP1, which is critical for its function in inducing targeted protein degradation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving cIAP1 Ligand-Linker Conjugates 14 is the formation of a complex between the IAP ligand and cIAP1. This complex formation leads to:

  • Ubiquitination: The binding induces autoubiquitination of cIAP1, marking it for proteasomal degradation.
  • Target Protein Degradation: Following ubiquitination, specific anti-apoptotic proteins are degraded, modulating apoptosis pathways within cells .

This mechanism is crucial in regulating protein levels within cells and has implications for cancer therapy by sensitizing cancer cells to chemotherapy.

Mechanism of Action

Process and Data

The mechanism of action for cIAP1 Ligand-Linker Conjugates 14 involves several steps:

  1. Binding: The compound binds to both cIAP1 and a target protein.
  2. Ubiquitination: This dual binding facilitates the transfer of ubiquitin moieties onto the target protein via cIAP1.
  3. Degradation: The ubiquitinated protein is recognized by the proteasome for degradation.

This catalytic mechanism allows PROTACs like cIAP1 Ligand-Linker Conjugates 14 to recycle and target multiple copies of the same protein over time, enhancing therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

cIAP1 Ligand-Linker Conjugates 14 exhibits several notable physical and chemical properties:

These properties are essential for determining its suitability in various experimental settings .

Applications

Scientific Uses

cIAP1 Ligand-Linker Conjugates 14 has several applications in biomedical research:

  • Cancer Research: It plays a significant role in studies aimed at understanding apoptosis regulation and developing therapies that enhance cancer cell sensitivity to treatment.
  • Therapeutic Development: Its ability to modulate protein levels makes it a valuable tool for designing new therapeutic strategies targeting apoptosis-related pathways.
  • Inflammation Studies: The compound may also be investigated for its role in regulating inflammation and immune responses, further expanding its potential applications in therapeutic contexts .

Properties

Product Name

cIAP1 Ligand-Linker Conjugates 14

IUPAC Name

2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C39H49N3O10

Molecular Weight

719.8 g/mol

InChI

InChI=1S/C39H49N3O10/c1-26(2)22-34(37(46)40-16-17-49-18-19-50-20-21-51-25-35(43)44)41-38(47)36(45)33(23-27-10-4-3-5-11-27)42-39(48)52-24-32-30-14-8-6-12-28(30)29-13-7-9-15-31(29)32/h3-15,26,32-34,36,45H,16-25H2,1-2H3,(H,40,46)(H,41,47)(H,42,48)(H,43,44)/t33-,34+,36+/m1/s1

InChI Key

DCRUHCTZKLQUKA-ZHAMFGDSSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.